molecular formula C15H9NO B13676045 2-Phenylbenzofuran-3-carbonitrile

2-Phenylbenzofuran-3-carbonitrile

Cat. No.: B13676045
M. Wt: 219.24 g/mol
InChI Key: CJMQMMJYJMICQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbenzofuran-3-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzofuran ring system with a phenyl group at the 2-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzofuran-3-carbonitrile can be achieved through several methods One common approach involves the cyclization of 2-phenylphenol with a suitable nitrile source under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Phenylbenzofuran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Phenylbenzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Phenylbenzofuran-3-carbonitrile can be compared with other benzofuran derivatives, such as:

    2-Phenylbenzofuran: Lacks the cyano group, which may result in different chemical and biological properties.

    3-Cyano-2-phenylbenzofuran: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    Benzofuran-3-carbonitrile: Lacks the phenyl group, leading to distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C15H9NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H

InChI Key

CJMQMMJYJMICQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.